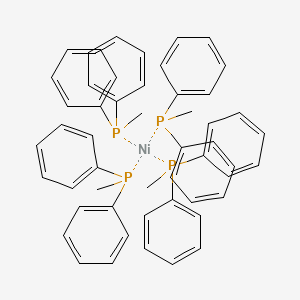
Tetrakis(methyldiphenylphosphine)nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(methyldiphenylphosphine)nickel is a coordination compound with the molecular formula C53H53NiP3. It is known for its air sensitivity and is often used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(methyldiphenylphosphine)nickel can be synthesized through the reaction of nickel(II) chloride with methyldiphenylphosphine in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methyldiphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Reduction: It can be reduced to form nickel(0) complexes.
Substitution: Ligand substitution reactions are common, where the methyldiphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various nickel complexes with different oxidation states and ligand environments .
Scientific Research Applications
Tetrakis(methyldiphenylphosphine)nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrakis(methyldiphenylphosphine)nickel involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): A similar coordination compound with palladium instead of nickel.
Tetrakis(methoxydiphenylphosphine)nickel: A similar compound with methoxy groups instead of methyl groups.
Uniqueness
Tetrakis(methyldiphenylphosphine)nickel is unique due to its specific ligand environment and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C52H52NiP4 |
|---|---|
Molecular Weight |
859.6 g/mol |
IUPAC Name |
methyl(diphenyl)phosphane;nickel |
InChI |
InChI=1S/4C13H13P.Ni/c4*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h4*2-11H,1H3; |
InChI Key |
GPHASTSDWFNWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















